
Dipentyl(phenyl)phosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylphosphine oxide is an organophosphorus compound with the formula (C6H5)2P(O)H . It is a white solid that is soluble in polar organic solvents .
Synthesis Analysis
Diphenylphosphine oxide can be prepared by the reaction of phosphonic esters, such as diethylphosphite, with Grignard reagents followed by acid workup . It can also be prepared by the partial hydrolysis of chlorodiphenylphosphine .Molecular Structure Analysis
The crystal structure of a similar compound, 4-(2,3,5,6-tetrafluoropyridyl)diphenylphosphine oxide, contains two independent molecules in the asymmetric unit. Although the molecules are virtually identical in all other aspects, the P=O bond distances differ by ca. 0.02 Å .Chemical Reactions Analysis
The reduction of phosphine oxides by PhSiH3 has been established on the basis of kinetic measurements and Density Functional Theory (DFT) calculations . The model reaction between tri-n-butylphosphine oxide and phenylsilane occurs via a nonpolar mechanism .Physical and Chemical Properties Analysis
Diphenylphosphine oxide is a white solid that is soluble in polar organic solvents . Its molecular formula is C12H11OP and it has a molar mass of 202.19 .Mécanisme D'action
The mechanism of the reduction of phosphine oxides by PhSiH3 was established on the basis of kinetic measurements and Density Functional Theory (DFT) calculations . In particular, it has been proved that the model reaction between tri-n-butylphosphine oxide and phenylsilane occurs via a nonpolar mechanism .
Safety and Hazards
Orientations Futures
Although many aminophosphine oxides (AmPOs), which are similar to diphenylphosphine oxide, have already been discovered and developed over the past century, many opportunities nevertheless exist for further developments towards new extraction processes and new catalytic materials by fine tuning the electronic and steric properties of substituents on the central phosphorus atom .
Propriétés
Numéro CAS |
66232-90-4 |
|---|---|
Formule moléculaire |
C16H27OP |
Poids moléculaire |
266.36 g/mol |
Nom IUPAC |
dipentylphosphorylbenzene |
InChI |
InChI=1S/C16H27OP/c1-3-5-10-14-18(17,15-11-6-4-2)16-12-8-7-9-13-16/h7-9,12-13H,3-6,10-11,14-15H2,1-2H3 |
Clé InChI |
ZWNVUQSDDHRQTB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCP(=O)(CCCCC)C1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B8718238.png)
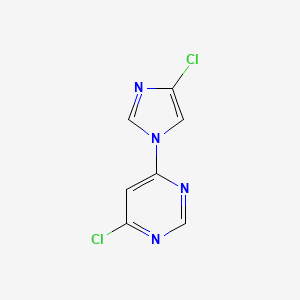

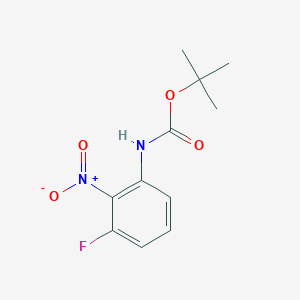

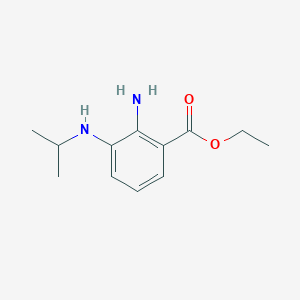
![4-Methylthiothieno[3,4-d]pyrimidine](/img/structure/B8718307.png)
![6-Bromo-4-(ethylthio)pyrrolo[1,2-b]pyridazine-3-carboxamide](/img/structure/B8718309.png)
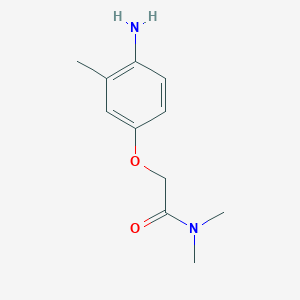

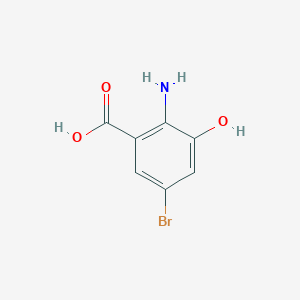
![3,4-dihydro-2H-pyrimido[2,1-b]benzothiazol-7-amine](/img/structure/B8718336.png)

